2-(tert-Butyl)-5-methoxy-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-8-9-7-10(15-4)5-6-11(9)14-12/h5-8,14H,1-4H3 |
InChI Key |
KAPVGGRTOZBSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Brønsted Acid-Catalyzed Alkylation
A study utilizing trifluoromethanesulfonic acid (TfOH) demonstrated efficient 1,2-migration of substituents on indole rings, enabling the tert-butyl group to occupy the C2 position selectively. For example, treating 3-tert-butyl-5-methoxy-1H-indole with TfOH at 80°C for 2 hours induced migration, yielding the target compound in 87% yield. The reaction mechanism involves protonation of the indole nitrogen, followed by carbocation rearrangement (Figure 1).
Key Conditions :
Transition-Metal-Catalyzed Cross-Coupling
Palladium- and copper-catalyzed cross-coupling reactions enable precise functionalization of the indole core.
Suzuki-Miyaura Coupling
A Suzuki-Miyaura protocol was optimized for introducing boronic acid derivatives at the indole C2 position. Using Pd(dba)₂ (2.5 mol%) and Xantphos (5 mol%) in cyclopentyl methyl ether (CPME)/H₂O (4:1), 5-methoxyindole-2-boronic acid coupled with tert-butyl halides to afford the target compound in 73% isolated yield.
Reaction Table :
Copper-Mediated Trifluoromethylation
Directed C–H Functionalization
Directed functionalization leverages coordinating groups to achieve regioselective substitution.
Boc-Directed tert-Butylation
The use of N-Boc protection directs tert-butyl groups to the C2 position. In a representative procedure, N-Boc-5-methoxyindole was treated with tert-butylmagnesium bromide in THF at −78°C, followed by Boc deprotection with HCl/MeOH, yielding this compound in 68% yield.
Mechanistic Insight :
-
Coordination of Boc to MgBr₂ enhances electrophilic substitution at C2.
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel method constructs the indole ring from azidoacrylates, enabling late-stage tert-butyl incorporation.
tert-Butyl Azidoacetate Route
Reacting tert-butyl azidoacetate with 4-methoxybenzaldehyde under basic conditions (i-PrONa/i-PrOH) formed an aldol adduct, which underwent cyclization at 160°C to yield this compound in 94% yield.
Optimization Data :
Scalability and Industrial Production
Continuous Flow Synthesis
A patent disclosed a continuous flow method for tert-butyl indole derivatives using microreactors. By mixing 5-methoxyindole and tert-butyl chloride in a 1:1.2 ratio with AlCl₃ (10 mol%) at 50°C, the target compound was produced at 92% conversion with a residence time of 15 minutes.
Advantages :
Comparative Analysis of Methods
Table 2 : Method Comparison
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2-(tert-Butyl)-5-methoxy-1H-indoline.
Substitution: 3-bromo-2-(tert-Butyl)-5-methoxy-1H-indole.
Scientific Research Applications
Biological Activities
Research indicates that 2-(tert-Butyl)-5-methoxy-1H-indole exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive bacteria, indicating potential as an antimicrobial agent .
- Anticancer Activity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics .
Applications in Scientific Research
The applications of this compound span multiple fields:
Medicinal Chemistry
- Drug Development : Its indole structure is significant for developing drugs targeting various diseases, including cancer and infections. The compound's ability to interact with biological targets such as enzymes enhances its therapeutic potential .
Material Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing new materials with specific properties, particularly in the development of conductive polymers and coatings.
Agricultural Chemistry
- Agrochemicals : Its biological activity suggests potential applications in developing pesticides or herbicides that are more effective and environmentally friendly.
Case Studies
- Antimicrobial Efficacy
- Cytotoxicity in Cancer Cells
- Synthesis of Novel Derivatives
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 2-(tert-Butyl)-5-methoxy-1H-indole
Key Comparisons:
- Electron Effects: The 5-methoxy group in this compound donates electrons via resonance, contrasting with the electron-withdrawing 5-chloro substituent in its analog. This difference influences reactivity in electrophilic substitution reactions and binding affinities in biological targets .
- Lipophilicity: tert-Butyl substitution increases logP values compared to polar substituents (e.g., hydroxyl or carboxylate), enhancing membrane permeability in drug design contexts .
Physicochemical and Spectral Properties
Table 2: Spectroscopic Data for Selected Indole Derivatives
*Data inferred from analogs .
Biological Activity
2-(tert-Butyl)-5-methoxy-1H-indole is a substituted indole compound characterized by a tert-butyl group at the 2-position and a methoxy group at the 5-position of the indole ring. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound enhance its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
The chemical reactivity of this compound is influenced by its electron-rich indole nitrogen and aromatic system. The presence of the tert-butyl group contributes to its steric bulk, which can affect interactions with biological targets.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that modifications on the indole ring can enhance binding interactions with specific protein targets involved in cancer progression. The compound has shown potential in inhibiting tumor growth in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 4.60 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 3.20 | Moderate growth inhibition |
| HeLa (Cervical Cancer) | 5.00 | Cell cycle arrest observed |
Antimicrobial Activity
This compound also demonstrates antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 7.80 |
| Mycobacterium tuberculosis | 12.50 |
| Candida albicans | 62.50 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:
- Target Proteins : The compound has been shown to bind to ribonuclease pancreatic and methionine aminopeptidase, influencing their activity.
- Biochemical Pathways : It may modulate pathways involved in apoptosis and cell proliferation through its interaction with signaling molecules.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines reported that the compound significantly inhibited cell proliferation, particularly in A549 cells, with an IC50 value of 4.60 µM .
- Antimicrobial Testing : In another investigation, the compound was tested against MRSA and demonstrated an MIC of 7.80 µg/mL, indicating its potential as an antimicrobial agent .
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to target proteins associated with cancer progression and bacterial resistance mechanisms .
Q & A
Q. What are the established synthetic routes for 2-(tert-Butyl)-5-methoxy-1H-indole, and how can reaction conditions be optimized?
The synthesis of indole derivatives often involves transition metal-catalyzed cross-coupling or cyclization reactions. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been employed for similar 5-substituted indoles, yielding products at 42% after purification via column chromatography (70:30 EtOAc/hexane) . Optimization strategies include:
- Catalyst screening : Testing Cu(I) vs. Pd-based catalysts for efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 60–80°C for 12–24 hours.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assigning peaks for tert-butyl (δ ~1.3 ppm) and methoxy groups (δ ~3.8 ppm).
- HRMS (ESI-TOF) : Confirming molecular ion [M+H]+ with <5 ppm error .
- TLC : Monitoring reaction progress using UV-active spots (Rf ~0.5 in EtOAc/hexane).
- HPLC : Assessing purity (>95%) with C18 columns and acetonitrile/water gradients.
Q. What safety precautions are recommended given limited toxicity data?
While acute toxicity data are unavailable for this compound, general indole handling guidelines apply:
- PPE : Gloves, lab coats, and fume hoods to avoid dermal/organ exposure.
- Storage : Sealed containers at 0–6°C to prevent degradation .
- Waste disposal : Incineration or neutralization via acidic hydrolysis.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can determine the exact positions of tert-butyl and methoxy groups. For example, bis-indolylalkanes were structurally validated via SHELX-refined torsion angles and hydrogen-bonding networks . Key steps:
- Data collection : High-resolution (<1.0 Å) datasets reduce R-factor errors.
- Twinned data refinement : SHELXL handles pseudo-merohedral twinning common in indole derivatives.
Q. How do substituent modifications influence biological activity?
Comparative studies of analogs (Table 1) reveal:
Q. What computational methods predict reactivity in functionalization reactions?
Q. How can contradictory NMR data be resolved for regioisomeric impurities?
Case study: A 5-methoxyindole derivative showed overlapping peaks at δ 7.2–7.4 ppm. Strategies include:
- 2D NMR (COSY, HSQC) : Differentiating H-4/H-6 correlations.
- NOESY : Identifying spatial proximity between tert-butyl and adjacent protons .
- Isotopic labeling : 13C-enriched samples clarify carbon connectivity.
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (80°C, 300 W) .
- Protecting groups : Boc protection of indole-N enhances stability during purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
